IKK-β Inhibitory Potency: Target Compound vs. TPCA-1
The target compound exhibits an IKK-β IC₅₀ > 10,000 nM as reported by BindingDB (ChEMBL curation from GlaxoSmithKline) [1]. In contrast, the well-characterized IKK-2 inhibitor TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) demonstrates an IC₅₀ of 17.9 nM against human IKK-2 in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [2]. This represents a >550-fold difference in potency, establishing the target compound as a weak IKK-β ligand unsuitable for applications requiring potent IKK-2 inhibition.
| Evidence Dimension | IKK-β/IKK-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | TPCA-1: IC₅₀ = 17.9 nM |
| Quantified Difference | >550-fold weaker inhibition |
| Conditions | Target compound: IKK-β inhibition assay (BindingDB/ChEMBL). TPCA-1: human IKK-2 TR-FRET assay. |
Why This Matters
Procurement for IKK-2/NF-κB pathway research must discriminate between high-potency tool compounds (TPCA-1, IC₅₀ ~18 nM) and low-potency screening hits (this compound, IC₅₀ >10 µM) to avoid experimental failure.
- [1] BindingDB. BDBM50415616 (CHEMBL1087421). IC₅₀ > 1.00E+4 nM for IKK-β. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50415616 (accessed 2026-04-28). View Source
- [2] Podolin, P. L. et al. Attenuation of Murine Collagen-Induced Arthritis by a Novel, Potent, Selective Small Molecule Inhibitor of IκB Kinase 2, TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), Occurs via Reduction of Proinflammatory Cytokines and Antigen-Induced T Cell Proliferation. J. Pharmacol. Exp. Ther. 2005, 312 (1), 373–381. https://doi.org/10.1124/jpet.104.074484. View Source
